Home > Products > Screening Compounds P58698 > Norvancomycin hydrochloride
Norvancomycin hydrochloride - 198774-23-1

Norvancomycin hydrochloride

Catalog Number: EVT-6726688
CAS Number: 198774-23-1
Molecular Formula: C65H74Cl3N9O24
Molecular Weight: 1471.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Norvancomycin is derived from the natural product vancomycin, which is produced by the bacterium Amycolatopsis orientalis. The compound belongs to the class of antibiotics known as glycopeptides, characterized by their mechanism of inhibiting bacterial cell wall synthesis. Norvancomycin hydrochloride is classified as a broad-spectrum antibiotic with specific activity against resistant bacterial strains .

Synthesis Analysis

Methods and Technical Details

The synthesis of norvancomycin hydrochloride involves several steps that modify the vancomycin structure to enhance its antibacterial properties. Common methods include:

  1. Chemical Modification: The primary approach involves the selective demethylation of vancomycin to yield norvancomycin. This process typically utilizes reagents such as boron tribromide or lithium aluminum hydride under controlled conditions to ensure specificity .
  2. Purification Techniques: High-performance liquid chromatography (HPLC) is frequently employed for the purification of norvancomycin derivatives. The use of a salt-free mobile phase with methanol-water mixtures and formic acid has been shown to effectively separate norvancomycin from impurities, achieving high purity levels (greater than 95%) in the final product .
  3. Microsphere Encapsulation: Recent studies have explored the encapsulation of norvancomycin in poly(lactic-co-glycolic acid) microspheres using a water-in-oil-in-water double emulsion solvent evaporation technique. This method aims to enhance drug delivery and release profiles for targeted therapies .
Molecular Structure Analysis

Structure and Data

Norvancomycin hydrochloride has a complex molecular structure characterized by multiple rings and functional groups typical of glycopeptides. Its molecular formula is C65H73O24N9Cl2C_{65}H_{73}O_{24}N_9Cl_2, indicating a significant size and complexity compared to simpler antibiotics.

  • Molecular Weight: Approximately 1,291 g/mol.
  • Structural Features: The structure includes a heptapeptide core linked to a disaccharide moiety, which is crucial for its antibacterial activity. The modifications that differentiate it from vancomycin are primarily located in the amino acid side chains and sugar components .
Chemical Reactions Analysis

Reactions and Technical Details

Norvancomycin hydrochloride undergoes various chemical reactions that are essential for its activity:

Mechanism of Action

Process and Data

The mechanism of action of norvancomycin hydrochloride involves:

  • Target Binding: The antibiotic selectively binds to the D-alanyl-D-alanine terminus of nascent peptidoglycan chains in bacterial cell walls.
  • Inhibition of Transglycosylation: By binding to these precursors, norvancomycin inhibits transglycosylation reactions necessary for cell wall polymerization.
  • Bactericidal Effect: This inhibition leads to weakened cell walls and ultimately results in bacterial cell death through lysis.

Studies have demonstrated that norvancomycin exhibits greater potency against certain resistant strains compared to its parent compound, enhancing its clinical utility in treating severe infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Norvancomycin hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and methanol; insoluble in organic solvents like chloroform.
  • pH Stability: The pH range for stability is generally between 4 and 7.
  • Melting Point: Specific melting point data varies but generally falls within the range typical for glycopeptides.

These properties are crucial for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Norvancomycin hydrochloride has several significant applications in medicine:

  1. Treatment of Resistant Infections: It is primarily used against infections caused by resistant strains of bacteria, particularly those resistant to standard treatments.
  2. Research Applications: Norvancomycin serves as a valuable tool in microbiological research for studying bacterial resistance mechanisms and developing new antibiotics.
  3. Formulation Development: Ongoing research explores innovative delivery methods, such as microspheres or liposomes, to improve therapeutic outcomes while minimizing side effects associated with traditional administration routes .
Introduction to Norvancomycin Hydrochloride

Historical Development and Clinical Emergence

Norvancomycin hydrochloride (NVCM) emerged as a critical glycopeptide antibiotic during the global escalation of antibiotic-resistant bacterial infections. Its development paralleled the rising prevalence of methicillin-resistant Staphylococcus aureus (MRSA) infections that compromised conventional therapeutic options. Historical records indicate NVCM was first isolated in China in the 1960s from the actinomycete strain Amycolatopsis orientalis Van 23 (previously classified as Streptomyces orientalis or Nocardia orientalis) [2] [8]. This development occurred shortly after the introduction of vancomycin in 1958 [1], positioning NVCM as a structural analogue with potentially advantageous properties. Unlike vancomycin, which gained widespread global adoption, NVCM initially followed a distinct regional development pathway, becoming particularly significant in China's antimicrobial arsenal against Gram-positive pathogens. The clinical emergence of NVCM was primarily driven by the urgent need for effective therapies against hospital-acquired infections caused by MRSA and coagulase-negative staphylococci during an era of limited therapeutic alternatives [3] [7]. Its development represents a focused response to the growing public health threat posed by multidrug-resistant Gram-positive bacteria during the latter half of the 20th century.

Structural Analogues and Relationship to Vancomycin

Norvancomycin hydrochloride (C~65~H~74~Cl~3~N~9~O~24~; molecular weight 1471.69 g/mol) is classified as an N-demethylvancomycin derivative, establishing its fundamental relationship to the parent compound vancomycin [7]. Structurally, both antibiotics share an identical heptapeptide backbone core characterized by a complex tricyclic glycopeptide arrangement with multiple ether and carbon-carbon linkages that create a rigid basket-shaped architecture [1] [6]. This conserved framework enables their primary mechanism of action: high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (lipid II), thereby inhibiting bacterial cell wall biosynthesis [4] [7].

The defining structural distinction lies in the N-terminal modification: while vancomycin contains an N-methylleucine residue, norvancomycin features a demethylated leucine moiety at this position [2] [7]. This seemingly minor alteration—the absence of a single methyl group—nevertheless confers measurable differences in physicochemical properties. Specifically, the loss of the N-methyl group slightly increases hydrophilicity and potentially alters the electrostatic microenvironment surrounding the binding pocket [7] [9]. Analytical characterization of NVCM drug substance has revealed the presence of structurally related impurities, including a D-O-E ring-expanded analog and derivatives lacking sugar moieties, highlighting the compound's inherent chemical complexity [2].

Table 1: Structural Comparison of Norvancomycin Hydrochloride and Vancomycin

CharacteristicNorvancomycin HydrochlorideVancomycin
Chemical NameN-Demethylvancomycin hydrochlorideVancomycin hydrochloride
Molecular FormulaC~65~H~74~Cl~3~N~9~O~24~C~66~H~75~Cl~2~N~9~O~24~
Molecular Weight1471.69 g/mol1449.27 g/mol
N-terminal Amino AcidLeucineN-methylleucine
Key Structural FeatureAbsence of N-terminal methyl groupN-terminal methyl group present
CAS Number213997-73-01404-90-6
Sugar MoietiesVancosamine, glucoseVancosamine, glucose

The sugar attachments (vancosamine and glucose) remain identical between the two molecules and contribute significantly to their solubility and molecular recognition properties. The impact of this structural variation on antimicrobial activity appears minimal against susceptible strains, with both compounds exhibiting similar minimum inhibitory concentration (MIC) profiles against most Gram-positive pathogens [3] [5]. However, subtle pharmacokinetic differences have been documented, particularly regarding tissue distribution patterns and blood-brain barrier penetration capabilities [5] [7]. The structural similarity facilitates a shared resistance profile with vancomycin, as both are similarly affected by the VanA and VanB resistance phenotypes where bacteria modify the D-Ala-D-Ala target to D-Ala-D-Lac [1] [4].

Significance in Addressing Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Norvancomycin hydrochloride occupies a critical therapeutic niche in the management of MRSA infections, particularly in regions where it has been extensively clinically deployed. MRSA exhibits complete resistance to all β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, through the acquisition of the mecA gene encoding an altered penicillin-binding protein (PBP2a) with low affinity for these antibiotics [1] [3]. This resistance mechanism leaves glycopeptides like norvancomycin as foundational therapeutic agents for serious MRSA infections.

Clinical surveillance data indicate that NVCM maintains potent activity against both hospital-acquired and community-associated MRSA strains. A comprehensive analysis of 140 MRSA infection cases revealed that clinical isolates typically exhibited MIC values of 1 μg/mL (53.80% of isolates) or 2 μg/mL (44.10% of isolates), confirming that the vast majority of MRSA strains remain within the susceptible range [3]. The mechanistic advantage of NVCM lies in its targeting of the bacterial cell wall synthesis machinery—a target distinct from β-lactams—thereby bypassing the primary resistance mechanisms of MRSA [1] [4].

The clinical significance of NVCM is particularly pronounced in specific infection types:

  • Central Nervous System (CNS) Infections: MRSA ventriculitis and meningitis present exceptional therapeutic challenges due to the blood-brain barrier's exclusion of many antibiotics. NVCM demonstrates superior CSF penetration when administered via intrathecal routes. A randomized controlled trial demonstrated that combined intravenous (800 mg every 12h) and intrathecal (16 mg every 24h) NVCM administration achieved dramatically higher cerebrospinal fluid exposure (AUC~0-24h~/MIC = 2306.57 ± 928.58) compared to intravenous therapy alone (AUC~0-24h~/MIC = 46.83 ± 27.48), significantly reducing the treatment duration for post-craniotomy MRSA ventriculitis from 16.6 ± 5.2 days to 11.2 ± 2.6 days (P = 0.005) [5].
  • Biomaterial-Associated Infections: NVCM has been successfully incorporated into biomimetic calcium phosphate coatings for titanium orthopedic implants. At concentrations of 600 mg/L, the coating achieves drug loading of 2.16 μg/mg and demonstrates a biphasic release profile capable of inhibiting bacterial adhesion and preventing postoperative MRSA infections [7].
  • Multidrug-Resistant Gram-Positive Infections: Beyond MRSA, NVCM exhibits clinically relevant activity against other problematic Gram-positive pathogens including methicillin-resistant Staphylococcus epidermidis (MRSE) and vancomycin-susceptible enterococci [3] [7].

Table 2: Norvancomycin Activity Against Resistant Gram-Positive Pathogens

ParameterMRSAMRSEVancomycin-Susceptible Enterococci
Typical MIC Range0.5 - 2 μg/mL≤0.12 - 6.25 μg/mL1 - 4 μg/mL
Primary Resistance ConcernsEmerging VISA strainsBiofilm-mediated resistanceIntrinsic resistance in some species
Key Clinical ApplicationsVentriculitis, bacteremia, pneumoniaProsthetic device infectionsEndocarditis, UTI
Administration Routes StudiedIV, intrathecal, implant coatingsIV, implant coatingsIV, oral (for enteric infections)
PK/PD Target (AUC/MIC)>400 (based on vancomycin targets)Similar to MRSASimilar to MRSA

NVCM faces evolving challenges in MRSA treatment due to the emergence of strains with reduced susceptibility. While true vancomycin-resistant S. aureus (VRSA) remains rare, vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains have been increasingly reported. These strains exhibit MIC creep toward the upper limits of susceptibility and often involve complex resistance mechanisms including thickened cell walls and reduced metabolic activity [1] [3]. Research indicates that the MIC values of NVCM against clinical MRSA isolates have shown a gradual upward trend over time, highlighting the continuous evolutionary pressure on glycopeptide efficacy and underscoring the need for complementary therapeutic strategies and next-generation analogues [3].

Properties

CAS Number

198774-23-1

Product Name

Norvancomycin hydrochloride

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

Molecular Formula

C65H74Cl3N9O24

Molecular Weight

1471.7 g/mol

InChI

InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1

InChI Key

LLWFHCJFZGXUAT-UMXPSMRGSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.